molecular formula C12H20O2 B3213905 Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone CAS No. 113122-89-7

Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone

Cat. No.: B3213905
CAS No.: 113122-89-7
M. Wt: 196.29 g/mol
InChI Key: OIELFVGVKCJHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

This method is favored due to its efficiency in forming the desired heterocyclic structure

Chemical Reactions Analysis

Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action for Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other compounds with related structures. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical properties and reactivity compared to its individual components.

Properties

IUPAC Name

cyclohexyl(oxan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIELFVGVKCJHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone
Reactant of Route 2
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone
Reactant of Route 3
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone
Reactant of Route 4
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone
Reactant of Route 5
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone
Reactant of Route 6
Cyclohexyl(tetrahydro-2H-pyran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.